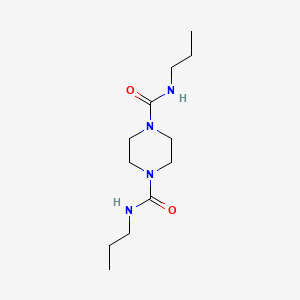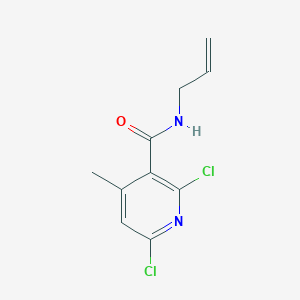
9-(5-溴-2-羟基-3-甲氧基苯基)-10-(4-氟苯基)-3,4,6,7,9,10-六氢-1,8(2H,5H)-吖啶二酮
描述
Synthesis Analysis
The synthesis of acridinedione derivatives involves multi-step chemical reactions, typically starting from basic aromatic compounds or their halogenated versions. For example, similar compounds, such as 9-(4-nitrophenyl)3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H) acridinedione and its methoxyphenyl derivative, have been synthesized and characterized, indicating complex synthesis routes that may involve halogenation, nitration, and methylation steps (Palani, Thirumalai, Ambalavanan, Ponnuswamy, & Ramakrishnan, 2005).
Molecular Structure Analysis
The molecular structure of acridinedione derivatives is often elucidated using X-ray crystallography. These molecules tend to crystallize in various space groups, displaying intricate intermolecular interactions like hydrogen bonding and van der Waals forces. Their central ring, usually in a sofa or boat conformation, and the orthogonal orientation of the substituted phenyl ring contribute to the compound's stability and chemical properties (Subbiah Pandi, Velmurugan, Shanmuga Sundara Raj, Fun, Seshadri, & Thirumalai, 2001).
Chemical Reactions and Properties
Acridinedione derivatives undergo various chemical reactions, including halogenation and interaction with nucleophiles. The specific reactivity towards halogens and the presence of substituents like bromo and methoxy groups influence the chemical behavior of these compounds, enabling tailored modifications to the molecular structure for desired properties (Qi, 2002).
Physical Properties Analysis
The physical properties of acridinedione derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular architecture. For instance, the presence of bromo and fluoro substituents affects the compound's polarity and, consequently, its solubility in various solvents. These properties are essential for the compound's application in chemical syntheses and the development of pharmaceutical formulations (Pyrko, 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of "9-(5-bromo-2-hydroxy-3-methoxyphenyl)-10-(4-fluorophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione", are influenced by its functional groups. The bromo, hydroxy, and methoxy groups offer sites for further chemical modifications, while the fluoro group contributes to the compound's chemical stability and reactivity toward nucleophilic substitution (Wang, Zhang, Li, Wu, & Yao, 2011).
科学研究应用
结构和构象研究
构象分析和分子结构: 溴代化合物的结构分析揭示了分子旋转的旋转势垒和支撑效应。例如,M. Aoki、Mikio Nakamura 和 M. Ōki (1982) 的研究调查了 9-(2-甲氧基-4,6-二甲苯基)芴中 C9-Cph 键的旋转势垒,发现甲氧基基团旁边的溴基团的存在由于空间效应显着影响分子旋转所需的能量 (青木、中村和Ōki,1982)。
缓蚀
缓蚀缓解: 已测试吖啶二酮家族中的化合物作为缓蚀剂的功效。Ambrish Singh 等人 (2020) 的一项研究合成了新的吖啶二酮衍生物,并评估了它们作为酸性环境中钢腐蚀的抑制剂,展示了显着的效率并表明它们在保护储罐免受腐蚀方面的潜力 (Singh 等,2020)。
光物理性质
光化学行为: 已研究了羟基和甲氧基取代的吖啶衍生物的光化学氢氧根离子释放,揭示了溶剂效应对 C-O 键断裂和紫外线照射下强碱生成的影。如 Dapeng Zhou 等人 (2012) 所述,这些发现突出了此类化合物在光化学实验和光碱发生器开发中的潜在应用 (Zhou 等,2012)。
合成和晶体学
合成方法和晶体结构: 吖啶二酮衍生物的合成和 X 射线晶体结构分析提供了对其分子构象和稳定其晶体堆积的相互作用的见解。例如,Dalbir Kour 等人 (2014) 合成了两种吖啶二酮衍生物,分析了它们的晶体结构以了解固态中存在的构象偏好和非共价相互作用 (Kour 等,2014)。
属性
IUPAC Name |
9-(5-bromo-2-hydroxy-3-methoxyphenyl)-10-(4-fluorophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrFNO4/c1-33-22-13-14(27)12-17(26(22)32)23-24-18(4-2-6-20(24)30)29(16-10-8-15(28)9-11-16)19-5-3-7-21(31)25(19)23/h8-13,23,32H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXOPATZBLRIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=C(C=C5)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5-bromo-2-hydroxy-3-methoxyphenyl)-10-(4-fluorophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-fluorophenyl)-4-{3-[3-(4-methylphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4540098.png)
![3-methoxy-N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4540102.png)
![4-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4540108.png)
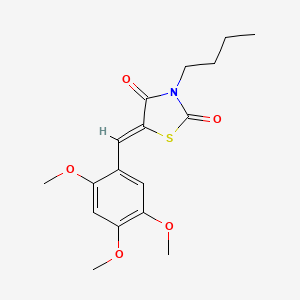
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4540128.png)
![2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]amino}-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4540132.png)
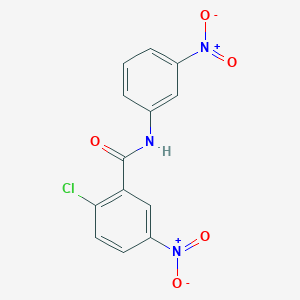
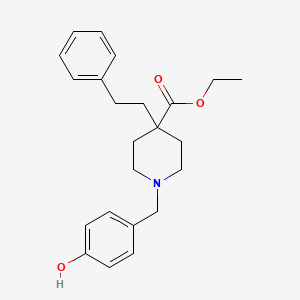
![4-({1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)morpholine](/img/structure/B4540157.png)
![2-[(2-furylmethyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4540161.png)
![3-[(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4540180.png)
![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4540187.png)
